molecular formula C9H12ClN B1338313 N-Methyl 4-chlorophenethylamine CAS No. 38171-31-2

N-Methyl 4-chlorophenethylamine

Cat. No.: B1338313
CAS No.: 38171-31-2
M. Wt: 169.65 g/mol
InChI Key: VCSUCPDSYSXLEX-UHFFFAOYSA-N
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Description

N-Methyl 4-chlorophenethylamine is an organic compound with the molecular formula C9H12ClN It is a derivative of phenethylamine, characterized by the presence of a chlorine atom at the para position of the phenyl ring and a methyl group attached to the nitrogen atom

Mechanism of Action

Target of Action

N-Methyl 4-chlorophenethylamine primarily targets the 5-HT 1A, 5-HT 2A, and 5-HT 2C receptors . These receptors are part of the serotonin system, which plays a crucial role in regulating mood, cognition, learning, memory, and numerous physiological processes.

Mode of Action

The compound interacts with its targets by binding to these receptors. In the case of 5-HT 2A and 5-HT 2C receptors, this compound acts as a full agonist . This means it binds to these receptors and activates them, mimicking the effect of the natural ligand, serotonin. For the 5-ht 1a receptor, only certain phenethylamines were found to be partial-to-full very low potency agonists .

Biochemical Pathways

Upon activation of the 5-HT 2A and 5-HT 2C receptors, this compound triggers a series of biochemical reactions. These reactions involve the release of inositol phosphates and arachidonic acid . The exact downstream effects of these pathways can vary, but they generally lead to changes in neuronal activity and neurotransmitter release.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methyl 4-chlorophenethylamine can be synthesized through several methods. One common approach involves the reductive amination of 4-chlorophenylacetone with methylamine. The reaction typically employs a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process might include steps such as the chlorination of phenethylamine followed by N-methylation using methyl iodide or dimethyl sulfate under controlled conditions.

Chemical Reactions Analysis

Types of Reactions: N-Methyl 4-chlorophenethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert it to N-methyl 4-chlorophenylethylamine.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Sodium hydroxide or potassium carbonate in the presence of suitable nucleophiles.

Major Products:

    Oxidation: this compound N-oxide.

    Reduction: N-Methyl 4-chlorophenylethylamine.

    Substitution: Various substituted phenethylamines depending on the nucleophile used.

Scientific Research Applications

N-Methyl 4-chlorophenethylamine has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to neurotransmitter analogs and receptor binding.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic effects.

    Industry: It is utilized in the production of fine chemicals and as a building block in organic synthesis.

Comparison with Similar Compounds

    Phenethylamine: The parent compound, lacking the chlorine and methyl groups.

    4-Chlorophenethylamine: Similar structure but without the N-methyl group.

    N-Methylphenethylamine: Lacks the chlorine atom on the phenyl ring.

Uniqueness: N-Methyl 4-chlorophenethylamine is unique due to the combined presence of the chlorine atom and the N-methyl group, which confer distinct chemical and biological properties. This combination enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN/c1-11-7-6-8-2-4-9(10)5-3-8/h2-5,11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCSUCPDSYSXLEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40544519
Record name 2-(4-Chlorophenyl)-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38171-31-2
Record name 2-(4-Chlorophenyl)-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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